

# Analytical methods for 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile characterization

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## Compound of Interest

Compound Name: 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile

Cat. No.: B3023540

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An Application Guide: Comprehensive Analytical Characterization of **2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile**

## Introduction

**2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile** is a heterocyclic compound incorporating three key pharmacophores: a pyridine ring, a piperazine moiety, and a nitrile group. Pyridine-3-carbonitrile derivatives are recognized for a wide range of biological activities, while the piperazine ring is a common structural element in many approved pharmaceuticals, valued for its ability to improve pharmacokinetic properties.<sup>[1][2][3]</sup> The confluence of these structural features makes this compound a molecule of significant interest for researchers, scientists, and drug development professionals.

Robust and reliable analytical characterization is the bedrock of chemical and pharmaceutical development. It ensures the identity, purity, and quality of a compound, which are critical prerequisites for further investigation in medicinal chemistry, toxicology, and pharmacology. This application note provides a multi-faceted analytical strategy for the comprehensive characterization of **2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile**, integrating chromatographic and spectroscopic techniques. The protocols herein are designed to be self-validating, providing orthogonal data to build a complete and trustworthy profile of the molecule.

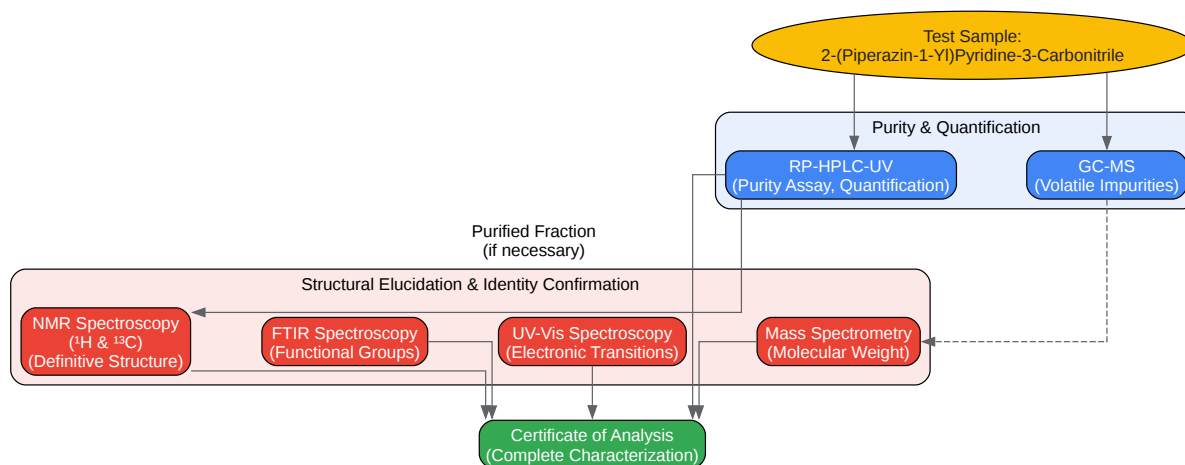
## Physicochemical Properties

A foundational step in any analytical workflow is to understand the basic physicochemical properties of the analyte. These properties inform decisions on solvent selection, chromatographic conditions, and sample handling.

Property	Value	Source
IUPAC Name	2-(piperazin-1-yl)pyridine-3-carbonitrile	PubChem CID 2737203[4]
CAS Number	84951-44-0	PubChem CID 2737203[4]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> N <sub>4</sub>	PubChem CID 2737203[4]
Molecular Weight	188.23 g/mol	PubChem CID 2737203[4]

## Integrated Analytical Workflow

A successful characterization relies on the synergy of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they create a high-confidence profile of the compound. The following diagram illustrates the logical workflow for a comprehensive analysis, starting with purity assessment and culminating in definitive structural confirmation.



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Caption: Integrated workflow for the characterization of **2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile**.

## Part 1: Chromatographic Analysis for Purity and Identity

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, providing a quantitative measure of purity.

### Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: RP-HPLC is the cornerstone technique for assessing the purity of non-volatile organic molecules. The pyridine-carbonitrile structure contains chromophores that strongly absorb UV light, making UV detection highly suitable and sensitive. A C18 column is chosen for its versatility in retaining moderately polar compounds like the target analyte.[5][6]

#### Experimental Protocol:

- Instrumentation:
  - HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV Detector.
  - Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Reagents:
  - Acetonitrile (ACN), HPLC grade.
  - Water, HPLC grade.
  - Phosphoric Acid (H<sub>3</sub>PO<sub>4</sub>), analytical grade.
  - Mobile Phase A: 0.1% H<sub>3</sub>PO<sub>4</sub> in Water.
  - Mobile Phase B: Acetonitrile.
  - Diluent: 50:50 (v/v) Acetonitrile:Water.
- Sample Preparation:
  - Accurately weigh ~10 mg of **2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile** and transfer to a 100 mL volumetric flask.
  - Dissolve and dilute to volume with Diluent to obtain a stock solution of 100 µg/mL.
  - Prepare a working solution of 10 µg/mL by diluting the stock solution with Diluent.
- Chromatographic Conditions:

- The use of a gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

Parameter	Condition
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	265 nm
Gradient Program	0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% B

- Data Interpretation:
  - The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
  - The retention time serves as a qualitative identifier under consistent conditions. The DAD can be used to assess peak purity by comparing spectra across the peak.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the gold standard for identifying volatile and semi-volatile compounds. For the target analyte, it serves a dual purpose: confirming the molecular weight via the molecular ion peak and identifying any low-molecular-weight volatile impurities that may not be detected by HPLC.<sup>[7][8][9]</sup>

### Experimental Protocol:

- Instrumentation:
  - Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
  - Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

- Reagents:
  - Methanol or Dichloromethane, GC grade.
- Sample Preparation:
  - Prepare a ~1 mg/mL solution of the sample in methanol.
- Instrumental Parameters:

Parameter	Condition
Carrier Gas	Helium, constant flow 1.2 mL/min
Inlet Temperature	250 °C
Injection Mode	Split (20:1)
Injection Volume	1 µL
Oven Program	100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Source Temp.	230 °C
Ionization Energy	70 eV
Mass Scan Range	40 - 400 amu

- Data Interpretation:
  - The total ion chromatogram (TIC) is used to observe separated components.
  - The mass spectrum of the main peak should be analyzed for the molecular ion ( $M^+$ ) at  $m/z$  188.[4] The fragmentation pattern provides a structural fingerprint that can be compared against libraries or predicted fragmentation pathways.

## Part 2: Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide direct information about the molecular structure, confirming atomic connectivity and the presence of key functional groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structure elucidation.  $^1\text{H}$  NMR reveals the proton environment and connectivity through spin-spin coupling, while  $^{13}\text{C}$  NMR provides information on all unique carbon atoms in the molecule.<sup>[10]</sup>

Experimental Protocol:

- Instrumentation: 400 MHz (or higher) NMR Spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform- $d$ ,  $\text{CDCl}_3$ , or DMSO- $d_6$ ) in an NMR tube.
- Data Acquisition: Acquire standard  $^1\text{H}$  and  $^{13}\text{C}\{^1\text{H}\}$  spectra.

Expected Spectral Features: Based on analogous structures, the following resonances are predicted.<sup>[1][11]</sup>

Table of Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts (in DMSO- $d_6$ ):

Assignment	Predicted $^1\text{H}$ Shift (ppm)	Multiplicity	Predicted $^{13}\text{C}$ Shift (ppm)
Pyridine-H4	~7.8 - 8.0	dd	~140
Pyridine-H5	~6.8 - 7.0	dd	~115
Pyridine-H6	~8.2 - 8.4	dd	~155
Piperazine-H ( $\alpha$ to Pyridine)	~3.6 - 3.8	t	~48
Piperazine-H ( $\beta$ to Pyridine)	~2.8 - 3.0	t	~45
Piperazine-NH	~3.0 - 4.0 (broad)	s	-
Pyridine-C2	-	-	~160
Pyridine-C3	-	-	~92
Nitrile ( $-\text{C}\equiv\text{N}$ )	-	-	~118

## Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations. It is an excellent method for confirming the presence of the nitrile group and the secondary amine of the piperazine ring.<sup>[12][13]</sup>

### Experimental Protocol:

- Instrumentation: FTIR spectrometer, typically equipped with a Universal Attenuated Total Reflectance (UATR) accessory.
- Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
- Data Acquisition: Collect the spectrum from 4000 to 400  $\text{cm}^{-1}$ .

### Expected Characteristic Absorption Bands:



Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
~3300	N-H Stretch	Secondary Amine (Piperazine)
~3100-3000	C-H Stretch	Aromatic (Pyridine)
~2950-2800	C-H Stretch	Aliphatic (Piperazine)
~2220	C≡N Stretch	Nitrile (Cyano group)[1]
~1600-1450	C=C, C=N Stretch	Aromatic Ring (Pyridine)
~1300-1100	C-N Stretch	Amine

## UV-Visible (UV-Vis) Spectroscopy

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly within the conjugated pyridine-carbonitrile system. It is also the basis for quantitative analysis via HPLC-UV and can be used to determine concentration using the Beer-Lambert law if a reference standard is available.[14][15][16]

Experimental Protocol:

- Instrumentation: Double-beam UV-Vis spectrophotometer.
- Reagents: Ethanol or Methanol, spectroscopic grade.
- Sample Preparation: Prepare a dilute solution (~5-10 µg/mL) of the compound in the chosen solvent.
- Data Acquisition: Scan the sample from 200 to 400 nm against a solvent blank.

Expected Spectral Features: The spectrum is expected to show strong absorption bands corresponding to  $\pi \rightarrow \pi^*$  transitions. For N-heterocyclic aromatic compounds, these typically appear in the 250-300 nm range.[17][18] The exact position of the absorption maximum ( $\lambda_{\text{max}}$ ) is a characteristic property of the compound's chromophore.

## Conclusion

The analytical strategy detailed in this application note provides a robust framework for the complete and reliable characterization of **2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile**. The integration of orthogonal techniques—HPLC for purity, GC-MS for volatile analysis and mass confirmation, NMR for definitive structural elucidation, and FTIR/UV-Vis for functional group and electronic system confirmation—ensures a high degree of confidence in the final analytical report. This comprehensive approach is fundamental for advancing the compound through the research and development pipeline, providing the necessary data to meet scientific and regulatory standards.

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